molecular formula C10H9N3O B3055263 N-phenyl-1H-imidazole-2-carboxamide CAS No. 63678-16-0

N-phenyl-1H-imidazole-2-carboxamide

Cat. No.: B3055263
CAS No.: 63678-16-0
M. Wt: 187.2 g/mol
InChI Key: OSUMTOORAWCHGK-UHFFFAOYSA-N
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Description

N-Phenyl-1H-imidazole-2-carboxamide is a heterocyclic compound featuring an imidazole core substituted at the 2-position with a carboxamide group and at the 1-position with a phenyl ring. This structural framework is critical for interactions in biological systems or crystalline packing, as observed in related analogs .

Properties

IUPAC Name

N-phenyl-1H-imidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10(9-11-6-7-12-9)13-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUMTOORAWCHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384920
Record name N-phenyl-1H-imidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63678-16-0
Record name N-phenyl-1H-imidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-1H-imidazole-2-carboxamide can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the condensation of hydroxylamine with ethyl glyoxalate to form an intermediate, which then undergoes cyclization to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound often employs the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-phenyl-1H-imidazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as manganese dioxide.

    Reduction: Reduction reactions can be carried out using hydride donors like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, while the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in carbon tetrachloride.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic aromatic substitution using bromine or chlorine.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Halogenated phenyl-imidazole derivatives.

Scientific Research Applications

The search results provide information on N-phenyl aromatic ring formamide compounds and imidazole derivatives, but do not focus specifically on the applications of "N-phenyl-1H-imidazole-2-carboxamide." However, the results do offer insights into the medicinal applications of related compounds, which can help to infer potential applications of the target compound.

N-Phenyl Aromatic Ring Formamide Compounds
N-phenyl aromatic ring formamide compounds have shown effectiveness in in-vitro xanthine oxidase inhibition activity tests, suggesting their potential use in anti-hyperuricemia and anti-gout drugs . These compounds can be prepared through a simple and feasible chemical process with high yield, making them suitable for large-scale production .

Imidazole Derivatives
Imidazole is a significant component in numerous biomolecules and medicinal drugs, with its unique structure enabling it to bind with inorganic or organic ions and molecules through noncovalent interactions . Imidazole-based supramolecular complexes are gaining attention for their medicinal potential, including anticancer, antibacterial, antifungal, antiparasitic, antidiabetic, antihypertensive, and anti-inflammatory applications .

Antitumor Activity
Novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives have demonstrated antitumor activity . One such compound, 4f, exhibited outstanding antiproliferative activity against cancer cell lines and induced cell apoptosis by increasing the protein expression levels of Bax and decreasing those of Bcl-2 .

Other Imidazole Applications

  • Glycine Transporter Inhibitors: 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide has been identified as a glycine transporter 1 (GlyT1) inhibitor .
  • Platinum Complexes: Imidazole platinum complexes have shown cytotoxic effects on cancer cell lines and can act as immunogenic cell death inducers in hepatocellular carcinoma treatment .

Mechanism of Action

The mechanism of action of N-phenyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets. For instance, as a glycogen phosphorylase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of glycogen into glucose . This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-phenyl-1H-imidazole-2-carboxamide with three analogs, emphasizing structural variations, physicochemical properties, and functional implications.

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide (Compound 27)

  • Structure : Features a benzimidazole core (imidazole fused with benzene) and a benzyl-substituted carboxamide.
  • Synthesis : Synthesized via coupling of 1H-benzo[d]imidazole-2-carboxylic acid with a benzylamine derivative, yielding 86% purity after column chromatography .
  • Physical Properties : Melting point (226–227°C) and NMR data (e.g., δ = 9.40 ppm for NH proton) suggest strong intermolecular hydrogen bonding and rigidity due to aromatic stacking .
  • Functional Role : Acts as a potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, leveraging the benzimidazole scaffold for enhanced binding affinity compared to simpler imidazole derivatives .

N-(2-Aminophenyl)-1-methyl-1H-imidazole-2-carboxamide (CAS 1415728-52-7)

  • Structure: Substituted with a 2-aminophenyl group and a methyl group on the imidazole nitrogen.
  • Methyl substitution reduces imidazole ring acidity, altering electronic properties compared to the phenyl-substituted analog .
  • Applications: Primarily explored in medicinal chemistry for kinase inhibition, where the amino group facilitates targeted interactions .

N-(2-Amino-2-oxoethyl)-1H-imidazole-1-carboxamide (CAS 1087797-69-0)

  • Structure: Contains a 2-amino-2-oxoethyl side chain, replacing the phenyl group.
  • This structural variation may reduce lipophilicity, impacting membrane permeability in biological contexts .

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Melting Point Notable Properties
This compound Imidazole Phenyl, carboxamide Not reported High hydrogen-bonding potential
Compound 27 Benzimidazole Benzyl, carboxamide 226–227°C IDO1 inhibition, aromatic stacking
CAS 1415728-52-7 Imidazole 2-Aminophenyl, methyl Not reported Enhanced solubility, kinase inhibition
CAS 1087797-69-0 Imidazole 2-Amino-2-oxoethyl Not reported Increased polarity, reduced lipophilicity

Hydrogen Bonding and Crystallographic Insights

  • This compound : The carboxamide group (NH and C=O) facilitates dimeric or chain-like hydrogen-bonding motifs, as predicted by Etter’s graph set analysis .
  • Compound 27 : Benzimidazole’s fused aromatic system promotes π-π stacking, while the carboxamide participates in intermolecular hydrogen bonds, stabilizing its crystalline lattice .
  • CAS 1415728-52-7: The 2-aminophenyl group enables bifurcated hydrogen bonds (N–H⋯O and N–H⋯N), enhancing crystal packing efficiency .

Biological Activity

N-phenyl-1H-imidazole-2-carboxamide (N-PhICA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and significant biological properties, including antimicrobial, anticancer, and antioxidant activities.

Synthesis Methods

Various methods have been developed for the synthesis of N-PhICA, including:

  • Reaction of 2-aminobenzamide with formimidic acid methyl ester.
  • Alternative starting materials such as phenylacetamide and N-formylglycine have also been utilized.

1. Antimicrobial Properties

N-PhICA has demonstrated significant antimicrobial activity against various bacterial strains, including:

  • Staphylococcus aureus : Effective with a minimum inhibitory concentration (MIC) of 0.015 mg/mL.
  • Escherichia coli : Showed effectiveness in inhibiting growth .

Table 1: Antimicrobial Activity of N-PhICA

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coliNot specified

2. Anticancer Activity

Research indicates that N-PhICA exhibits anticancer properties by inducing apoptosis in cancer cell lines. In a study involving the MCF cell line, N-PhICA was shown to suppress tumor growth in vivo . Its mechanism appears to involve the inhibition of specific enzymes related to cancer progression.

Case Study:
In a study involving tumor-bearing mice, treatment with N-PhICA resulted in significant suppression of tumor growth compared to untreated controls .

3. Antioxidant Properties

N-PhICA has been identified as a potent antioxidant, which may protect against oxidative stress-related damage. This property is crucial for its potential application in treating conditions associated with oxidative stress.

4. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting glycogen phosphorylase and α-glucosidase:

  • α-glucosidase Inhibition : Compounds derived from N-PhICA showed promising inhibition rates, with some derivatives exhibiting IC50 values as low as 0.71 µM, indicating strong binding affinity .

Table 2: Enzyme Inhibition Data

EnzymeCompoundIC50 Value (µM)
α-glucosidase15o2.09 ± 0.04
α-glucosidase22d0.71 ± 0.02

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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